molecular formula C22H15NO7S B303152 4-{[2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfonyl}benzoic acid

4-{[2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfonyl}benzoic acid

Cat. No. B303152
M. Wt: 437.4 g/mol
InChI Key: WHEWHVWWGIJYBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfonyl}benzoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MDL-73811 and is a member of the sulfonamide family of compounds.

Mechanism of Action

The mechanism of action of 4-{[2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfonyl}benzoic acid involves the inhibition of various enzymes and receptors. This compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
4-{[2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfonyl}benzoic acid has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, it has been shown to have neuroprotective effects by inhibiting the activity of HDACs.

Advantages and Limitations for Lab Experiments

The advantages of using 4-{[2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfonyl}benzoic acid in lab experiments include its high potency and specificity towards its target enzymes and receptors. However, the limitations of using this compound include its low solubility in water and its potential toxicity towards non-target cells.

Future Directions

There are several future directions for the research on 4-{[2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfonyl}benzoic acid. One direction is to further investigate its potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to study its potential in the regulation of gene expression and epigenetic modifications. Lastly, the development of more efficient synthesis methods and derivatives of this compound could lead to the discovery of new therapeutic agents.

Synthesis Methods

The synthesis of 4-{[2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfonyl}benzoic acid involves the reaction of 2-(2-methoxyphenyl)glyoxylic acid with phthalic anhydride and sulfuric acid. The resulting product is then treated with sodium hydroxide to obtain the final product. The yield of this synthesis method is around 50%.

Scientific Research Applications

4-{[2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfonyl}benzoic acid has been extensively studied in various fields such as medicinal chemistry, biochemistry, and pharmacology. This compound has shown potential in the treatment of cancer, inflammation, and neurodegenerative diseases. It has also been used as a tool compound to study the mechanism of action of various enzymes and receptors.

properties

Product Name

4-{[2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfonyl}benzoic acid

Molecular Formula

C22H15NO7S

Molecular Weight

437.4 g/mol

IUPAC Name

4-[2-(2-methoxyphenyl)-1,3-dioxoisoindol-5-yl]sulfonylbenzoic acid

InChI

InChI=1S/C22H15NO7S/c1-30-19-5-3-2-4-18(19)23-20(24)16-11-10-15(12-17(16)21(23)25)31(28,29)14-8-6-13(7-9-14)22(26)27/h2-12H,1H3,(H,26,27)

InChI Key

WHEWHVWWGIJYBD-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)C4=CC=C(C=C4)C(=O)O

Canonical SMILES

COC1=CC=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)C4=CC=C(C=C4)C(=O)O

Origin of Product

United States

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